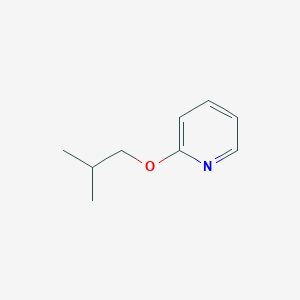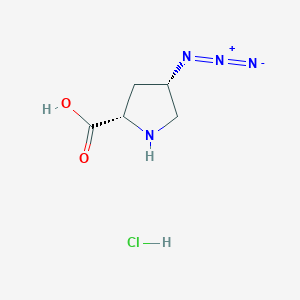
Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate
描述
Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate: is an aromatic ester compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzoate core
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Similar compounds have been used in the synthesis of non-peptidic neurokinin nk1 receptor antagonists , suggesting potential involvement in neurotransmitter-related pathways.
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including increased lipophilicity and bioavailability .
Result of Action
Based on the reactions it can undergo, it’s plausible that it could cause changes at the molecular level, potentially affecting cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate . For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the compound’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
生化分析
Biochemical Properties
Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds and result in the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and its overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate typically involves the esterification of 4-bromo-2,5-bis(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ester group, to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Methyl 4-bromo-2,5-bis(trifluoromethyl)benzyl alcohol.
Oxidation: 4-bromo-2,5-bis(trifluoromethyl)benzoic acid.
科学研究应用
Chemistry: Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical properties, particularly in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
相似化合物的比较
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2,4-dibromobenzoate
Uniqueness: Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups, which significantly influence its reactivity and properties. These groups enhance the compound’s electron-withdrawing capability, making it more reactive in certain chemical transformations compared to its analogs with fewer trifluoromethyl groups.
属性
IUPAC Name |
methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O2/c1-19-8(18)4-2-6(10(15,16)17)7(11)3-5(4)9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAPWUYXMJMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)
![Benzhydryl 3-formyl-6-oxo-7-[(2-phenylacetyl)amino]-7,7a-dihydro-2H,6H-azeto[2,1-b][1,3]thiazine-4-carboxylate](/img/structure/B3039602.png)






